

# A Technical Guide to N-Desethyl Amodiaquine: The Principal Active Metabolite of Amodiaquine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                   |
|----------------|---------------------------------------------------|
| Compound Name: | 4-( <i>trans</i> -4-Pentylcyclohexyl)benzoic acid |
| Cat. No.:      | B1662025                                          |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Editor's Note: The CAS Number 61204-01-1 provided in the topic query is formally assigned to the liquid crystal compound *trans*-4-(4-Pentylcyclohexyl)benzonitrile<sup>[1][2][3][4]</sup>. However, the context of the requested guide—focusing on properties and uses relevant to drug development professionals—strongly indicates that the intended subject is N-Desethyl Amodiaquine (DEAQ), the primary active metabolite of the antimalarial drug amodiaquine. This guide will therefore focus exclusively on N-Desethyl Amodiaquine. DEAQ is commonly referenced under CAS numbers such as 79352-78-6 and 79049-30-2 (for the hydrochloride salt)<sup>[5][6][7]</sup>.

## Abstract

N-Desethyl amodiaquine (DEAQ) is the principal and biologically active metabolite of the 4-aminoquinoline antimalarial drug, amodiaquine (AQ)<sup>[8][9][10]</sup>. Following oral administration, amodiaquine is rapidly and extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8, into DEAQ<sup>[6][11][12][13]</sup>. Although the parent drug is more potent, its concentration in the blood is low and transient. In contrast, DEAQ has a much longer elimination half-life, reaching higher plasma concentrations and providing the majority of the sustained antimalarial activity attributed to amodiaquine treatment<sup>[8][11][12]</sup>. This technical guide provides a comprehensive overview of the physicochemical properties, pharmacological profile, and key experimental methodologies related to DEAQ, designed to support researchers and professionals in the fields of pharmacology and drug development.

## Chemical Identity and Physicochemical Properties

N-Desethyl amodiaquine is a 4-aminoquinoline derivative. Its chemical structure is closely related to that of amodiaquine, differing by the absence of one ethyl group on the side chain's terminal amine.

| Property          | Data                                                         | Reference |
|-------------------|--------------------------------------------------------------|-----------|
| IUPAC Name        | 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol  | [5]       |
| Synonyms          | DEAQ,<br>Monodesethylamodiaquine,<br>Desethylamodiaquine     | [5]       |
| CAS Number        | 79352-78-6 (base); 79049-30-2 (dihydrochloride)              | [5][6]    |
| Molecular Formula | C <sub>18</sub> H <sub>18</sub> ClN <sub>3</sub> O           | [5]       |
| Molecular Weight  | 327.8 g/mol (base); 400.7 g/mol (dihydrochloride)            | [5][6]    |
| Solubility        | Soluble in DMSO, Methanol, and Water (as hydrochloride salt) | [6][7]    |

## Pharmacological Profile

### Mechanism of Action

Similar to other 4-aminoquinolines like chloroquine, the antimalarial action of N-desethyl amodiaquine is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. The drug is thought to interfere with the parasite's ability to digest hemoglobin, leading to the accumulation of toxic heme (ferriprotoporphyrin IX), which ultimately causes parasite death[11].

### Pharmacokinetics and Metabolism

Amodiaquine acts as a prodrug for DEAQ. After oral administration, amodiaquine is rapidly absorbed and undergoes extensive first-pass metabolism in the liver. The N-de-ethylation of amodiaquine to DEAQ is primarily catalyzed by the polymorphic enzyme CYP2C8[11][14]. This metabolic conversion is highly efficient, resulting in low systemic exposure to the parent drug but high concentrations of the active metabolite, DEAQ[11][15]. DEAQ itself is eliminated very slowly, with a terminal half-life that can exceed 10 days, making it the main contributor to the therapeutic and prophylactic efficacy of amodiaquine treatment[8][9][12]. Genetic polymorphisms in the CYP2C8 gene can significantly alter the rate of this metabolism, leading to interindividual variability in drug exposure and response[11][13].

## In Vitro and In Vivo Efficacy

DEAQ demonstrates potent activity against various strains of *Plasmodium falciparum*, including those resistant to chloroquine[11][16]. In vitro studies have reported IC<sub>50</sub> values for DEAQ in the nanomolar range, for instance, 97 nM against the V1/S strain and 25 nM against the 3D7 strain[17]. Interestingly, DEAQ can act synergistically with residual amodiaquine against *P. falciparum* in vitro[6][11]. In clinical settings, the concentration of DEAQ is a key determinant of treatment outcome, with lower day-7 concentrations being associated with an increased risk of treatment failure[18]. Amodiaquine, often in a fixed-dose combination with artesunate (ASAQ), remains a recommended treatment for uncomplicated malaria in many regions[13][18].

## Toxicology and Safety

The use of amodiaquine, particularly for long-term prophylaxis, has been associated with rare but severe adverse effects, including agranulocytosis and hepatotoxicity[10][11]. These toxicities are not fully understood but are thought to be mediated by the formation of reactive quinoneimine metabolites, which can form protein adducts and trigger immune responses[11][19][20]. While DEAQ is the main therapeutic agent, the parent drug, amodiaquine, is more readily oxidized to these reactive intermediates. Adverse effects such as acute dystonic reactions have also been reported, though these appear to be idiosyncratic[10][21].

## Key Experimental Protocols and Methodologies

### In Vitro Assessment of Antiplasmodial Activity

The efficacy of N-desethyl amodiaquine against *P. falciparum* can be determined using a standardized in vitro drug susceptibility assay. This involves cultivating the asexual erythrocytic

stages of the parasite and measuring growth inhibition after exposure to the compound.

#### Protocol: *P. falciparum* In Vitro Culture and Drug Susceptibility Testing

- Parasite Culture Maintenance:
  - Maintain asynchronous *P. falciparum* cultures (e.g., 3D7 strain) in RPMI-1640 medium supplemented with L-glutamine, HEPES, human serum, and hypoxanthine[22][23][24][25].
  - Incubate cultures at 37°C in a controlled atmosphere of 5% CO<sub>2</sub>, 5% O<sub>2</sub>, and 90% N<sub>2</sub>[22].
  - Maintain a hematocrit of 2-5% using human O+ erythrocytes[23][26].
  - Monitor parasitemia daily via Giemsa-stained thin blood smears and maintain between 0.5% and 5%.
- Synchronization of Parasite Culture (Optional but Recommended):
  - To obtain stage-specific activity, synchronize cultures to the ring stage using methods like 5% D-sorbitol treatment or gelatin sedimentation[24].
- Drug Susceptibility Assay (SYBR Green I-based):
  - Prepare a stock solution of N-desethyl amodiaquine in an appropriate solvent (e.g., DMSO) and create a series of 2-fold serial dilutions in culture medium.
  - In a 96-well microplate, add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.
  - Add 100 µL of the drug dilutions to the respective wells. Include drug-free wells as negative controls and uninfected erythrocytes as a background control.
  - Incubate the plate for 72 hours under the standard culture conditions.
  - After incubation, lyse the cells by freeze-thawing and add SYBR Green I lysis buffer.
  - Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

- Calculate the 50% inhibitory concentration ( $IC_{50}$ ) by fitting the dose-response data to a sigmoidal curve using appropriate software.

## Quantification of N-Desethyl Amodiaquine in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying DEAQ in plasma, blood, or microsomal incubates due to its high sensitivity and selectivity[16][27][28][29].

### Protocol: LC-MS/MS Quantification in Human Plasma

- Sample Preparation (Protein Precipitation):
  - To 100  $\mu$ L of human plasma sample, add an internal standard (e.g., deuterated DEAQ or a structural analog like hydroxychloroquine)[12][16].
  - Precipitate proteins by adding 300  $\mu$ L of cold acetonitrile.
  - Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
  - Transfer the supernatant to a clean tube for analysis.
- Chromatographic Separation:
  - Column: A reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column can be used[14][16]. For example, a Hypersil Gold C18 column (100 mm  $\times$  4.6 mm, 5  $\mu$ m)[28][30].
  - Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 2.0-5 mM ammonium formate with 0.1% formic acid) and an organic component (e.g., acetonitrile) [14][28].
  - Elution: Run a gradient or isocratic elution at a defined flow rate (e.g., 0.2-0.8 mL/min) to achieve chromatographic separation of DEAQ from other matrix components.

- Mass Spectrometric Detection:
  - Ionization: Use positive electrospray ionization (ESI+).
  - Detection Mode: Operate the triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.
  - SRM Transition: Monitor the specific precursor-to-product ion transition for DEAQ, which is typically  $m/z$  328 → 283[12][14]. Monitor the corresponding transition for the internal standard.
  - Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of DEAQ in the unknown samples by interpolating from this curve based on the peak area ratio of the analyte to the internal standard. The lower limit of quantification can reach sub-ng/mL levels[16][28].

## Signaling Pathways and Experimental Workflows

### Metabolic Pathway of Amodiaquine

Amodiaquine is primarily metabolized to N-desethyl amodiaquine (DEAQ), its main active form. Minor metabolic pathways also exist, leading to other metabolites like N-bis-desethyl-amodiaquine[11][15]. The central role of CYP2C8 in this bioactivation is a critical consideration in drug-drug interactions and pharmacogenomics.



[Click to download full resolution via product page](#)

Caption: Metabolic bioactivation of Amodiaquine to N-desethyl amodiaquine.

## Experimental Workflow for Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of amodiaquine and DEAQ. These studies inform dosing regimens and help identify factors influencing drug exposure.



[Click to download full resolution via product page](#)

Caption: Workflow for a typical clinical pharmacokinetic study of DEAQ.

## Applications in Research and Drug Development

- Reference Standard: Purified N-desethyl amodiaquine serves as a critical analytical reference standard for bioequivalence, pharmacokinetic, and pharmacodynamic (PK/PD) studies involving amodiaquine[14][18].
- Probe for CYP2C8 Activity: The formation of DEAQ from amodiaquine is a highly specific and high-turnover reaction for CYP2C8. This makes it an excellent in vitro probe reaction to assess the activity of the CYP2C8 enzyme and to screen for potential drug-drug interactions involving this pathway[11][14].
- Drug Resistance Studies: Understanding how DEAQ interacts with resistant parasite strains is vital for monitoring the efficacy of amodiaquine-based therapies and for elucidating mechanisms of 4-aminoquinoline resistance.
- Dose Optimization: Pharmacokinetic modeling, using data from both amodiaquine and DEAQ, is crucial for optimizing dosing regimens, especially in vulnerable populations such as children and pregnant women, to ensure adequate therapeutic exposure while minimizing toxicity[8][12][18][19].

## Conclusion

N-desethyl amodiaquine is the pharmacologically dominant entity responsible for the clinical efficacy of amodiaquine. A thorough understanding of its formation, disposition, and antimalarial activity is indispensable for the rational use of amodiaquine in malaria treatment and for the development of future antimalarial strategies. Its role as a biomarker for therapeutic exposure and as a specific probe for CYP2C8 metabolism underscores its importance in both clinical and preclinical research. Continued investigation into the factors that influence DEAQ exposure and its interaction with resistant parasites will be critical for preserving the utility of amodiaquine combination therapies in the global fight against malaria.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [fishersci.co.uk](http://fishersci.co.uk) [fishersci.co.uk]
- 2. [downloads.ossila.com](http://downloads.ossila.com) [downloads.ossila.com]
- 3. [lookchem.com](http://lookchem.com) [lookchem.com]
- 4. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [[smolecule.com](http://smolecule.com)]
- 5. Desethylamodiaquine | C18H18ClN3O | CID 122068 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 6. [caymanchem.com](http://caymanchem.com) [caymanchem.com]
- 7. N-desethyl Amodiaquine (hydrochloride) | CAS 79049-30-2 | Cayman Chemical | [Biomol.com](http://Biomol.com) [biomol.com]
- 8. Pharmacokinetics of Amodiaquine and Desethylamodiaquine in Pregnant and Postpartum Women with Plasmodium vivax Malaria - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 9. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 10. Amodiaquine-Associated Adverse Effects After Inadvertent Overdose and After a Standard Therapeutic Dose - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 11. [ClinPGx](http://ClinPGx) [clinpgx.org]
- 12. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 13. Amodiaquine - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 14. Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 15. [taylorandfrancis.com](http://taylorandfrancis.com) [taylorandfrancis.com]
- 16. [storage.googleapis.com](http://storage.googleapis.com) [storage.googleapis.com]
- 17. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 18. Amodiaquine PK/PD Study Group | Infectious Diseases Data Observatory [[iddo.org](http://iddo.org)]
- 19. [open.uct.ac.za](http://open.uct.ac.za) [open.uct.ac.za]
- 20. Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N-desethylamodiaquine - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 21. [scispace.com](http://scispace.com) [scispace.com]

- 22. Plasmodium falciparum in vitro continuous culture conditions: A comparison of parasite susceptibility and tolerance to anti-malarial drugs throughout the asexual intra-erythrocytic life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iddo.org [iddo.org]
- 24. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 25. malariaresearch.eu [malariaresearch.eu]
- 26. m.youtube.com [m.youtube.com]
- 27. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to N-Desethyl Amodiaquine: The Principal Active Metabolite of Amodiaquine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662025#cas-number-61204-01-1-properties-and-uses>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)